2-{1-[3-(2H-1,2,3,4-tetrazol-5-yl)benzoyl]azetidin-3-yl}acetic acid
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Description
The compound “2-{1-[3-(2H-1,2,3,4-tetrazol-5-yl)benzoyl]azetidin-3-yl}acetic acid” is a derivative of tetrazole . Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . They play a very important role in medicinal and pharmaceutical applications .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . One method involves the reaction of anhydrous hydrazoic acid and hydrogen cyanide under pressure . Another method is the deamination of 5-aminotetrazole .Molecular Structure Analysis
Tetrazoles are a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes .Chemical Reactions Analysis
On heating, tetrazoles decompose and emit toxic nitrogen fumes . They react easily with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo exothermic reactions with reducing agents .Physical and Chemical Properties Analysis
Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . Tetrazole dissolves in water, acetonitrile, etc .Mechanism of Action
Tetrazoles act as bioisosteres for carboxylate groups because they have similar pKa and are deprotonated at physiological pH . They are resistant to biological degradation, which makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .
Safety and Hazards
Properties
IUPAC Name |
2-[1-[3-(2H-tetrazol-5-yl)benzoyl]azetidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3/c19-11(20)4-8-6-18(7-8)13(21)10-3-1-2-9(5-10)12-14-16-17-15-12/h1-3,5,8H,4,6-7H2,(H,19,20)(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHIDKWFTLUZOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC(=C2)C3=NNN=N3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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